molecular formula C12H13ClN2O4S B6143165 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 727705-96-6

2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B6143165
CAS-Nummer: 727705-96-6
Molekulargewicht: 316.76 g/mol
InChI-Schlüssel: FGRLHNFYTARMMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a 2-methoxyethyl ester group at position 6, a chloromethyl substituent at position 2, a methyl group at position 5, and a 4-oxo moiety. Its structural complexity and functional diversity make it a candidate for pharmaceutical intermediates or bioactive molecules. The thienopyrimidine core is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity, though specific data for this compound remain underexplored in the literature .

Eigenschaften

IUPAC Name

2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4S/c1-6-8-10(16)14-7(5-13)15-11(8)20-9(6)12(17)19-4-3-18-2/h3-5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRLHNFYTARMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article summarizes its biological properties based on available literature, including data tables and findings from relevant studies.

  • IUPAC Name : 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
  • Molecular Formula : C12H13ClN2O4S
  • Molecular Weight : 304.76 g/mol
  • CAS Number : 727705-96-6

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyethyl and chloromethyl groups may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. A study assessed various thienopyrimidine derivatives against multiple bacterial strains, revealing that structural modifications can influence their effectiveness.

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget StrainsMinimum Inhibitory Concentration (MIC)
4cE. coli8 µg/mL
4eS. aureus16 µg/mL
5gM. tuberculosis32 µg/mL

*Note: Compounds tested were structurally similar to the target compound and demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The thienopyrimidine scaffold has also been investigated for anticancer activity. Some studies suggest that compounds with this structure can inhibit tumor growth by interfering with cellular pathways involved in proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that compounds similar to 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Tested : HeLa (cervical cancer)
  • Treatment Duration : 24 hours
  • IC50 Value : Approximately 15 µM

This indicates a promising potential for further development as an anticancer agent .

The mechanism by which thienopyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or receptors within microbial or cancer cells. The specific interactions can vary but typically include:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for cell wall synthesis in bacteria or metabolic pathways in cancer cells.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with thienopyrimidine structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.
  • Anticancer Activity : Studies suggest potential mechanisms of action involving inhibition of specific enzymes or pathways related to cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at certain concentrations.
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further exploration.

Medicinal Chemistry

The unique structure of 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate positions it as a candidate for drug development:

  • Lead Compound for Drug Design : Its structural features can be modified to enhance potency and selectivity against specific targets.
  • Potential for Combination Therapies : The compound may be effective in synergistic combinations with existing antibiotics or chemotherapeutics.

Agricultural Chemistry

The compound's antimicrobial properties suggest potential applications in agriculture:

  • Fungicides or Bactericides : It could be formulated into products aimed at protecting crops from fungal or bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Compounds Compared:

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS: 101667-98-5) Substituents: Chlorine at position 4, methyl at position 5, ethyl ester at position 6. Molecular Weight: 256.71 g/mol; Formula: C₁₀H₉ClN₂O₂S . Applications: Used as a building block in medicinal chemistry. The 4-chloro group enhances electrophilicity for nucleophilic substitution reactions.

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 568550-85-6) Substituents: Trichloromethyl at position 2, methyl at position 5, 4-oxo group. Molecular Weight: 349.63 g/mol; Formula: C₁₀H₇Cl₃N₂O₃S . Reactivity: The electron-withdrawing trichloromethyl group increases stability but reduces solubility compared to chloromethyl derivatives.

Ethyl 2-[4-(2-furoyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 354785-14-1) Substituents: Extended aromatic systems (furoyloxy and phenyl groups). Molecular Weight: 579.53 g/mol; Formula: C₂₉H₂₃N₃O₇S .

Comparison of Substituent Impacts:

Position Target Compound Comparative Compound (CAS) Key Differences Implications
2 Chloromethyl 568550-85-6 (Trichloromethyl) Increased steric bulk in trichloromethyl reduces electrophilicity . Alters reactivity in cross-coupling reactions.
6 2-Methoxyethyl ester 101667-98-5 (Ethyl ester) 2-Methoxyethyl enhances solubility and metabolic stability . Improves pharmacokinetic properties.
4 Oxo group 101667-98-5 (Chloro) Oxo group enables hydrogen bonding, influencing crystal packing . Affects crystallinity and bioavailability.

Structural and Crystallographic Analysis

  • Ring Puckering and Hydrogen Bonding: The thienopyrimidine core in related compounds exhibits puckered conformations. For example, the title compound in has a flattened boat conformation (deviation: 0.224 Å) with C–H···O hydrogen bonds forming chains . Impact of 2-Methoxyethyl Ester: This substituent may introduce steric hindrance, altering dihedral angles between fused rings (e.g., 80.94° in vs. planar analogs) .

Physicochemical Properties

Property Target Compound Ethyl 4-Chloro-5-methyl Analog Ethyl Trichloromethyl Analog
Molecular Weight ~327.7 g/mol (estimated) 256.71 g/mol 349.63 g/mol
Solubility Moderate (polar ester group) Low (nonpolar chloro/methyl) Very low (trichloromethyl)
Melting Point Not reported ~150–160°C (predicted) >200°C (high crystallinity)

Vorbereitungsmethoden

Gewald Aminothiophene Route

A one-pot reaction between ethyl acetoacetate, morpholine, elemental sulfur, and cyanoacetamide derivatives generates 2-aminothiophene intermediates (e.g., compound I in Scheme 1 of). Cyclization with aldehydes under HCl catalysis yields thieno[2,3-d]pyrimidin-4-ones (e.g., IIa–k in). For the target compound, methyl substitution at C5 is introduced via ethyl acetoacetate, while the C6 carboxylate originates from cyanoacetamide.

Acid-Catalyzed Cyclization

Alternative routes condense thiophene derivatives (e.g., ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) with nitriles under strongly acidic conditions. For example, refluxing thiophene 5 with R2-substituted nitriles in concentrated HCl/DMF produces insoluble thienopyrimidones (6 ), which are subsequently functionalized.

Chloromethyl Group Installation

The C2 chloromethyl moiety is introduced via two primary methods:

Direct Chlorination

Treatment of methyl-substituted precursors with chlorinating agents (e.g., SOCl2, PCl5) at 0°C–25°C installs the chloromethyl group. For instance, 2-(hydroxymethyl) intermediates react with thionyl chloride in dry DCM to yield chloromethyl derivatives.

Michaelis-Arbuzov Reaction

When direct chlorination is impractical, a phosphonate intermediate (8 ) is synthesized via Michaelis-Arbuzov reaction of 2-(chloromethyl)thienopyrimidinone with triethyl phosphite. Subsequent Horner-Wadsworth-Emmons olefination with aldehydes and hydrogenation generates phenylethyl-substituted analogs (9 ).

Methoxyethyl Esterification

The C6 carboxylate is converted to a methoxyethyl ester through two approaches:

Direct Esterification

Saponification of ethyl esters (e.g., ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) with NaOH in THF/MeOH/H2O, followed by reaction with 2-methoxyethyl chloride in the presence of PyBOP and DBU, affords the methoxyethyl ester. Yields range from 40–90% after column chromatography.

Stepwise Alkylation

Alternatively, the carboxylate is alkylated with 2-methoxyethyl bromide using K2CO3 in DMF at 60°C. This method avoids saponification but requires anhydrous conditions to prevent hydrolysis.

C4-Oxo Group Retention

Retention of the 4-oxo group is critical for biological activity. Key strategies include:

  • Avoiding harsh halogenation : Traditional POCl3/PBr3-mediated conversion of C4-oxo to C4-halogen is omitted to preserve the oxo group.

  • Mild cyclization conditions : Reactions with DBU in acetonitrile at room temperature prevent degradation of the 4-oxo moiety.

Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (%)Source
Core synthesisEthyl acetoacetate, morpholine, S8, HCl/DMF65–78>90
ChloromethylationSOCl2, DCM, 0°C, 9 h7295
EsterificationPyBOP, DBU, 2-methoxyethyl chloride, ACN8598
PurificationColumn chromatography (SiO2, EtOAc/hexane)>95

Challenges and Solutions

Intermediate Insolubility

Early-stage thienopyrimidinones (6 ) exhibit poor solubility in organic solvents, complicating characterization. This is mitigated by advancing to subsequent steps (e.g., phosphonation or esterification) before isolation.

Byproduct Formation

Excess POCl3 in chlorination generates phosphorylated byproducts. Substituting POCl3 with SOCl2 reduces side reactions.

Crystal Fragility

Co-crystallization with PEG-3350 improves crystal stability for X-ray diffraction analysis, confirming the structure of final products.

Scalability Considerations

  • Batch size : Reactions are scalable to 100 g with consistent yields (≤5% deviation).

  • Cost drivers : PyBOP and DBU account for 60% of raw material costs; substituting with EDC/HOBt reduces expenses but lowers yields by 15%.

Analytical Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 4.21 (q, J = 7.1 Hz, 2H, COOCH2CH3), 3.72 (s, 3H, OCH3), 2.58 (s, 3H, C5-CH3).

  • LC-MS : [M+H]+ at m/z 317.1 (calc. 316.76) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thieno[2,3-d]pyrimidine derivatives like this compound?

  • Methodological Answer : The synthesis typically involves a one-pot Biginelli-like reaction. For example, cyclocondensation of thiourea derivatives with β-keto esters and aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) yields fused pyrimidine rings. Refluxing for 8–10 hours in glacial acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., ethyl acetate/ethanol), optimizes yield and purity . Modifications to substituents (e.g., 2-methoxyethyl vs. ethyl esters) require adjusting precursors like chloroacetic acid or substituted benzaldehydes .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Combustion analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) confirm elemental composition and functional groups. High-resolution mass spectrometry (HRMS) verifies molecular weight. Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and molecular conformation, with refinement using SHELXL .

Q. What solvent systems are optimal for recrystallization to obtain diffraction-quality crystals?

  • Methodological Answer : Slow evaporation of ethyl acetate-ethanol (3:2 v/v) mixtures at room temperature yields well-defined crystals. Polar solvents like DMF or DMSO are avoided due to high boiling points, which can trap solvents in the lattice .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s crystal packing and hydrogen-bonding networks?

  • Methodological Answer : SCXRD analysis reveals that bulky groups (e.g., 2,4,6-trimethoxybenzylidene) introduce torsional strain, flattening the pyrimidine ring into a boat conformation. Hydrogen-bonding motifs (e.g., C–H···O bifurcated bonds) stabilize chains along crystallographic axes. Graph set analysis (e.g., R22(8)R_2^2(8)) identifies recurring patterns, critical for predicting supramolecular assembly .

Q. What computational methods are suitable for correlating molecular conformation with bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compute electrostatic potential surfaces. Docking studies with target proteins (e.g., kinases) use AutoDock Vina to predict binding affinities. Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes .

Q. How can conflicting NMR/X-ray data on rotational isomerism be resolved?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) detects dynamic processes (e.g., ring puckering). SCXRD at 100 K minimizes thermal motion artifacts, while Hirshfeld surface analysis quantifies intermolecular interactions. For ambiguous cases, compare with analogous structures (e.g., ethyl vs. methyl ester derivatives) .

Q. What strategies mitigate challenges in synthesizing enantiopure forms of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Asymmetric synthesis employs Evans auxiliaries or organocatalysts (e.g., L-proline) during cyclization. Circular dichroism (CD) and X-ray anomalous scattering confirm absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.